molecular formula C13H18O3 B032145 Harzianolide CAS No. 911809-23-9

Harzianolide

Cat. No.: B032145
CAS No.: 911809-23-9
M. Wt: 222.28 g/mol
InChI Key: KELRJXQJITUJOU-VNKDHWASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Harzianolide is primarily isolated from the cultivation broth of Trichoderma harzianum. The fungus is grown in a suitable medium, such as potato dextrose broth, and the compound is extracted using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Trichoderma harzianum strains. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial to maximize the yield of this compound. Advanced biotechnological methods, including genetic engineering, are employed to enhance the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Harzianolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced antifungal activity and other beneficial properties .

Scientific Research Applications

Harzianolide has a wide range of scientific research applications, including:

Mechanism of Action

Harzianolide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Harzianolide is often compared with other secondary metabolites produced by Trichoderma species, such as harzianic acid and harzianone A.

    Harzianic Acid: Like this compound, harzianic acid is known for its antifungal properties and plant growth-promoting effects.

    Harzianone A: This compound also exhibits antifungal activity but is structurally distinct from this compound.

Uniqueness of this compound: this compound’s unique combination of antifungal activity, plant growth promotion, and systemic resistance induction sets it apart from other similar compounds.

Properties

IUPAC Name

3-[(2E,4E)-hexa-2,4-dienyl]-4-(2-hydroxypropyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-4-5-6-7-11-9-16-13(15)12(11)8-10(2)14/h3-6,10,14H,7-9H2,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRJXQJITUJOU-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCC1=C(C(=O)OC1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CC1=C(C(=O)OC1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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